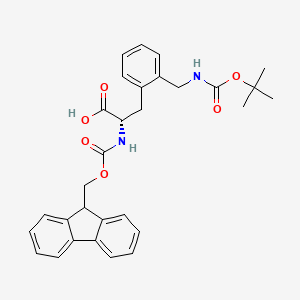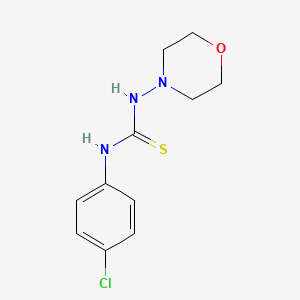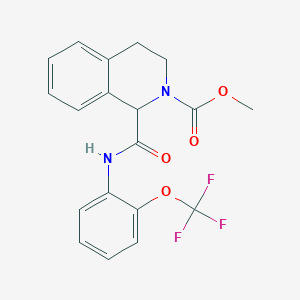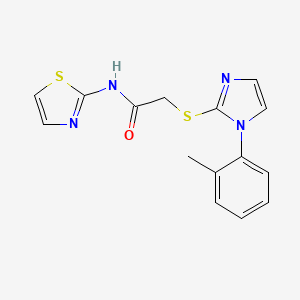
Fmoc-L-2-Aminomethylphenylalanin(Boc)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-2-Aminomethylphe(Boc): is a compound used in peptide synthesis. It is a derivative of phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This dual protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-L-2-Aminomethylphe(Boc) is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: Peptides synthesized using Fmoc-L-2-Aminomethylphe(Boc) are used in the development of peptide-based therapeutics.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of phenylalanine is first protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Boc Protection: The side chain amino group is then protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA). This reaction also occurs in an organic solvent like DCM.
Industrial Production Methods: The industrial production of Fmoc-L-2-Aminomethylphe(Boc) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed under mild basic conditions using piperidine, while the Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA).
Coupling Reactions: The deprotected amino groups can undergo coupling reactions with other amino acids or peptide fragments in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF.
Boc Deprotection: TFA in DCM.
Coupling: DIC and HOBt in DMF or DCM.
Major Products Formed:
Deprotected Amino Acid: After deprotection, the free amino groups can react with other amino acids to form peptide bonds.
Peptide Chains: Sequential coupling of amino acids leads to the formation of peptide chains.
Wirkmechanismus
Mechanism:
Protection: The Fmoc and Boc groups protect the amino groups from unwanted reactions during peptide synthesis.
Deprotection: The selective removal of these protecting groups allows for the stepwise addition of amino acids to build peptide chains.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups until they are needed for coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Phenylalanine: Similar to Fmoc-L-2-Aminomethylphe(Boc) but lacks the Boc protection on the side chain amino group.
Boc-L-Phenylalanine: Similar but lacks the Fmoc protection on the amino group.
Uniqueness:
Dual Protection: The combination of Fmoc and Boc protection makes Fmoc-L-2-Aminomethylphe(Boc) unique, allowing for greater control and selectivity in peptide synthesis compared to compounds with only one type of protection.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANGKBPWIFXZHS-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)
![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate](/img/structure/B2552939.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide](/img/structure/B2552940.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2552951.png)



